3-(4-Propoxyazepane-1-carbonyl)thiophene-2-sulfonamide
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Overview
Description
3-(4-Propoxyazepane-1-carbonyl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Compounds containing the thiophene nucleus are known for their diverse applications in medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 3-(4-Propoxyazepane-1-carbonyl)thiophene-2-sulfonamide, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the condensation of sulfur with various carbonyl compounds under specific conditions.
Industrial Production Methods
Industrial production of thiophene derivatives may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The specific industrial methods for producing this compound would likely involve similar condensation reactions, with additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
3-(4-Propoxyazepane-1-carbonyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfonamides to amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common in thiophene chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and organometallic compounds are used under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Used in the development of materials such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-(4-Propoxyazepane-1-carbonyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity. The sulfonamide group can inhibit enzymes such as carbonic anhydrase, affecting physiological processes .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive.
Tiquizium Bromide: A thiophene derivative used as an antispasmodic.
Dorzolamide: A sulfonamide used to treat glaucoma.
Uniqueness
3-(4-Propoxyazepane-1-carbonyl)thiophene-2-sulfonamide is unique due to its specific structure, which combines a thiophene ring with a sulfonamide group and a propoxyazepane moiety. This unique combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(4-propoxyazepane-1-carbonyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S2/c1-2-9-20-11-4-3-7-16(8-5-11)13(17)12-6-10-21-14(12)22(15,18)19/h6,10-11H,2-5,7-9H2,1H3,(H2,15,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UALPIVWGQGMYAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CCCN(CC1)C(=O)C2=C(SC=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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